molecular formula C18H14N2O6 B11989724 Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B11989724
M. Wt: 354.3 g/mol
InChI Key: QIMAUJFQHOXPLO-UHFFFAOYSA-N
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Description

Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the isoindoline core through cyclization reactions. The final step involves esterification to introduce the isopropyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation can introduce carboxylic acid or aldehyde groups.

Scientific Research Applications

Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoindoline core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • Isopropyl 2-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
  • Methyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate

Uniqueness

Isopropyl 2-(3-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and biological activity

Properties

Molecular Formula

C18H14N2O6

Molecular Weight

354.3 g/mol

IUPAC Name

propan-2-yl 2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C18H14N2O6/c1-10(2)26-18(23)11-6-7-14-15(8-11)17(22)19(16(14)21)12-4-3-5-13(9-12)20(24)25/h3-10H,1-2H3

InChI Key

QIMAUJFQHOXPLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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